
Pevonedistat: A Comprehensive Technical Guide
to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pevonedistat

Cat. No.: B1684682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pevonedistat (also known as MLN4924) is a first-in-class, small molecule inhibitor of the

NEDD8-activating enzyme (NAE).[1] By inhibiting NAE, pevonedistat blocks the neddylation

cascade, a crucial cellular process for the function of Cullin-RING ligases (CRLs), the largest

family of E3 ubiquitin ligases.[2][3] This disruption of protein homeostasis leads to the

accumulation of CRL substrates, ultimately inducing cell cycle arrest, senescence, and

apoptosis in cancer cells.[4] This technical guide provides an in-depth overview of the chemical

properties and stability of pevonedistat, compiled to support research, development, and

formulation activities.

Chemical Properties
Pevonedistat is a sulfamate derivative with a complex heterocyclic structure. Its fundamental

chemical and physical properties are summarized below.
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Property Value Reference

IUPAC Name

[(1S,2S,4R)-4-[4-[[(1S)-2,3-

dihydro-1H-inden-1-

yl]amino]pyrrolo[2,3-

d]pyrimidin-7-yl]-2-

hydroxycyclopentyl]methyl

sulfamate

[5]

Molecular Formula C21H25N5O4S [5]

Molecular Weight 443.52 g/mol [5]

CAS Number 905579-51-3 [5]

Appearance Solid [6]

Melting Point
Not explicitly found in public

literature.

pKa

Not explicitly found in public

literature. Predicted values can

be obtained using various

software, but experimental

determination is recommended

for accuracy.

Solubility
Pevonedistat exhibits varying solubility in different solvents, a critical consideration for

formulation and in vitro assay development.
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Solvent System Solubility Notes Reference

DMSO
62.5 mg/mL (140.92

mM)

Sonication is

recommended.
[6]

10% DMSO / 40%

PEG300 / 5% Tween-

80 / 45% Saline

2 mg/mL (4.51 mM)

Sonication is

recommended.

Solvents should be

added sequentially.

[6]

0.9% Sodium Chloride
50 µg/mL, 100 µg/mL,

200 µg/mL

Stable for 14 days at

2-8°C, protected from

light.

[7]

Lyophilized Powder in

DMSO

5 mM stock solution

(reconstitute 1 mg in

451.2 µl of DMSO)

Store at -20°C and

use within 3 months.
[8]

Stability Profile
Understanding the stability of pevonedistat under various conditions is crucial for its

development, manufacturing, and storage.

Solution Stability
A study on the physicochemical stability of pevonedistat diluted in 0.9% sodium chloride

(NaCl) provides key insights into its stability in an infusion solution.[7]
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Concentration in
0.9% NaCl

Storage Conditions Stability Reference

50 µg/mL and 200

µg/mL (in glass tubes)

2-8°C, protected from

light

Retained >95% of

initial concentration for

14 days.

[7]

100 µg/mL (in

polyolefin infusion

bags)

2-8°C, protected from

light

Retained >95% of

initial concentration for

14 days.

[7]

10 mg/mL (partially

used vials with a

Spike)

2-8°C, protected from

light

Retained >95% of

initial concentration for

7 days.

[7]

During this 14-day study, no physical changes were observed, and the pH of the solutions

remained stable.[7]

Solid-State Stability
As a lyophilized powder, pevonedistat is stable for 24 months when stored at -20°C and

desiccated.[8]

Forced Degradation Studies
Detailed public information on the forced degradation of pevonedistat and the characterization

of its degradation products is limited. Forced degradation studies are essential to identify

potential degradation pathways and to develop stability-indicating analytical methods.[9] Such

studies typically involve exposing the drug substance to stress conditions such as acid, base,

oxidation, heat, and light.[10][11]

While specific degradation products for pevonedistat have not been detailed in the available

literature, a process development and GMP production study noted that a Boc-protected bis-

sulfamate impurity of a pevonedistat intermediate underwent elimination to a cyclopentene

intermediate under aqueous acidic conditions.[12] This suggests that the cyclopentane ring and

the sulfamate group could be potential sites of degradation under certain stress conditions.

Experimental Protocols
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Determination of Melting Point (General Protocol)
The melting point of a pharmaceutical compound is a key indicator of its purity. A common

method is the capillary melting point determination.[13][14][15][16][17]

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Thermometer (calibrated)

Procedure:

Sample Preparation: A small amount of the dry, powdered pevonedistat is introduced into

the open end of a capillary tube. The tube is then tapped gently to pack the solid into the

sealed end, forming a column of 2-3 mm in height.[13]

Apparatus Setup: The capillary tube is placed in the heating block of the melting point

apparatus.

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to

determine an approximate melting range, followed by a slower, more precise heating rate

(e.g., 1-2 °C/min) starting from a temperature about 15-20°C below the expected melting

point.[13][16]

Observation: The temperature at which the substance first begins to melt (onset) and the

temperature at which it becomes completely liquid (clear point) are recorded. This range is

the melting point range.[14]

Determination of pKa by UV Spectroscopy (General
Protocol)
The ionization constant (pKa) is a critical parameter influencing a drug's solubility, absorption,

and distribution. UV-Vis spectroscopy is a common method for its determination, particularly for

compounds with a chromophore whose absorbance changes with pH.[18][19][20][21][22]
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Apparatus and Reagents:

UV-Vis spectrophotometer (plate reader or cuvette-based)

96-well UV-transparent microplates or quartz cuvettes

pH meter

A series of aqueous buffers covering a wide pH range (e.g., pH 2-12) with constant ionic

strength.

Pevonedistat stock solution (e.g., in DMSO)

Procedure:

Solution Preparation: A series of solutions of pevonedistat at a constant concentration are

prepared in the different pH buffers. A small, fixed volume of the stock solution is added to

each buffer to minimize the effect of the organic solvent.[18]

UV Spectra Acquisition: The UV-Vis spectrum of each solution is recorded over a relevant

wavelength range.

Data Analysis:

The absorbance at one or more wavelengths where the absorbance changes significantly

with pH is plotted against the pH.

The resulting sigmoidal curve is analyzed. The pKa is the pH at the inflection point of this

curve.[21]

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine

the pKa.[22]

Forced Degradation Study and HPLC Analysis (General
Protocol)
Forced degradation studies are performed to understand the degradation pathways of a drug

and to develop a stability-indicating analytical method, typically using High-Performance Liquid
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Chromatography (HPLC).[9][23][24]

Stress Conditions:

Acid Hydrolysis: Pevonedistat solution is treated with an acid (e.g., 0.1 N HCl) at room

temperature or elevated temperature for a defined period.

Base Hydrolysis: Pevonedistat solution is treated with a base (e.g., 0.1 N NaOH) at room

temperature or elevated temperature.

Oxidative Degradation: Pevonedistat solution is treated with an oxidizing agent (e.g., 3%

H2O2) at room temperature.

Thermal Degradation: Solid pevonedistat is exposed to high temperature (e.g., 60-80°C).

Photodegradation: Pevonedistat solution or solid is exposed to UV and visible light as per

ICH Q1B guidelines.

HPLC Analysis:

Method Development: A stability-indicating HPLC method is developed to separate

pevonedistat from its potential degradation products. This typically involves optimizing the

column, mobile phase composition, gradient, flow rate, and detector wavelength.

Sample Analysis: The stressed samples are analyzed by the developed HPLC method.

Peak Purity and Mass Balance: The purity of the pevonedistat peak in the stressed samples

is assessed using a photodiode array (PDA) detector. Mass balance is calculated to account

for the parent drug and all degradation products.

Degradant Identification: If significant degradation is observed, techniques like LC-MS/MS

can be used to identify the structure of the degradation products.

Mechanism of Action and Signaling Pathways
Pevonedistat's primary mechanism of action is the inhibition of the NEDD8-activating enzyme

(NAE).[3][8] This enzyme is at the apex of the neddylation cascade, which is essential for the

activation of Cullin-RING E3 ligases (CRLs).[2]
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Caption: Pevonedistat's mechanism of action via NAE inhibition.

By forming a covalent adduct with NEDD8 in the catalytic pocket of NAE, pevonedistat
prevents the transfer of NEDD8 to downstream targets.[5] This leads to the inactivation of

CRLs and the subsequent accumulation of their substrates.[2][4]

Impact on the NF-κB Pathway
One of the key consequences of CRL inactivation by pevonedistat is the inhibition of the NF-

κB signaling pathway.[25][26][27][28] In the canonical NF-κB pathway, the inhibitor of κB (IκBα)

is phosphorylated and subsequently targeted for ubiquitination and proteasomal degradation by

a specific CRL, SCFβ-TrCP. Pevonedistat-mediated inhibition of this CRL leads to the

accumulation of phosphorylated IκBα (p-IκBα), which remains bound to NF-κB, preventing its

translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[4]
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Caption: Inhibition of the NF-κB pathway by Pevonedistat.

Conclusion
This technical guide provides a consolidated overview of the currently available information on

the chemical properties and stability of pevonedistat. While key physicochemical parameters

such as melting point and pKa are not readily available in public literature and warrant

experimental determination, the existing data on solubility and solution stability offer valuable

guidance for formulation and handling. The well-elucidated mechanism of action, centered on
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the inhibition of the NAE and the subsequent disruption of the neddylation pathway and NF-κB

signaling, provides a strong foundation for ongoing and future research into this promising anti-

cancer agent. Further studies, particularly comprehensive forced degradation analyses, are

needed to fully characterize the degradation profile of pevonedistat and ensure the

development of robust and stable pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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